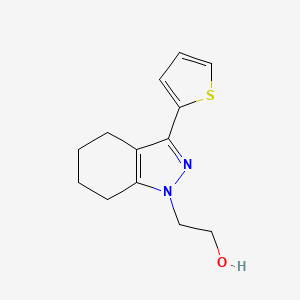

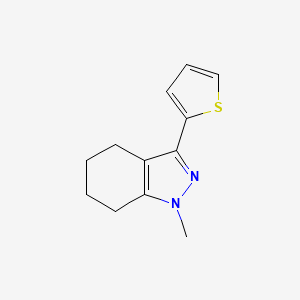

![molecular formula C12H13ClN4 B1479790 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098008-06-9](/img/structure/B1479790.png)

1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Übersicht

Beschreibung

Pyrazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They can be used in the synthesis of various pharmaceutical and biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of α-diazo oxime ethers with 2H-azirines . This reaction provides highly substituted pyrazines in good to excellent yields .Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be analyzed using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis

Transition-metal-catalyzed C–H functionalization reactions of pyrazoles can form new C–C and C–heteroatom bonds on the pyrazole ring . This provides access to a wide range of functionalized pyrazoles in a single step .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can vary widely. For example, 4-Bromo-1H-pyrazole has a melting point of 93°C to 96°C and is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of compounds with pyrazole fragments, such as "1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole", often involves intricate chemical processes that result in the formation of potential chelating ligands and heterocyclic compounds with significant biological and chemical properties. For instance, Kravtsov et al. (2009) explored the synthesis of new chelating ligands containing pyrazole fragments, highlighting their potential application in coordination chemistry (Kravtsov, Baranin, Dorokhov, & Zelinsky, 2009). Similarly, Grotjahn et al. (2002) reported on the functionalization of pyrazoles to create ligands for potential use in catalysis and material science (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).

Biological Activities and Therapeutic Applications

Derivatives of "1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole" have been investigated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Zaki, Sayed, and Elroby (2016) synthesized isoxazoline, pyrazolo[3,4-d]pyridazines, and other derivatives, finding them to exhibit good antimicrobial and anti-inflammatory activities, suggesting their potential as therapeutic agents (Zaki, Sayed, & Elroby, 2016). Furthermore, the study by Katariya, Vennapu, and Shah (2021) on the synthesis of oxazole clubbed pyridyl-pyrazolines showed promising results in anticancer and antimicrobial evaluations, highlighting the potential of such compounds in drug development (Katariya, Vennapu, & Shah, 2021).

Advanced Materials and Ligand Development

The structural versatility of pyrazole derivatives enables their application in the development of advanced materials and ligands. The research by Grotjahn et al. (2002) on synthesizing pyrazoles with functionalized substituents at C3 and C5 for ligand development is a testament to the compound's utility in creating materials with novel properties (Grotjahn et al., 2002).

Wirkmechanismus

Target of Action

Compounds with pyrazine and pyrazole structures are often used in drug development due to their versatile scaffold . They can target a variety of biological receptors, enzymes, or proteins, depending on their specific functional groups and structure.

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, some pyrazine and pyrazole derivatives can inhibit certain enzymes, modulate receptor activity, or interfere with cellular processes .

Biochemical Pathways

The affected pathways would also depend on the specific targets of the compound. Pyrazine and pyrazole derivatives can be involved in a variety of biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, it could lead to changes in cell behavior, modulation of signal pathways, or alteration of metabolic processes .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)-3-pyrazin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c13-4-7-17-11-3-1-2-9(11)12(16-17)10-8-14-5-6-15-10/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYUXTPMLXRPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(N=C2C3=NC=CN=C3)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

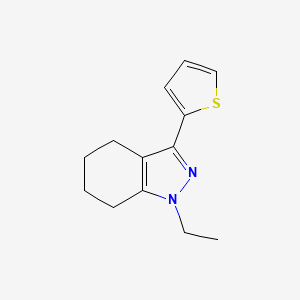

![2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479709.png)

![Methyl 2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479711.png)

![(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1479712.png)

![3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479713.png)

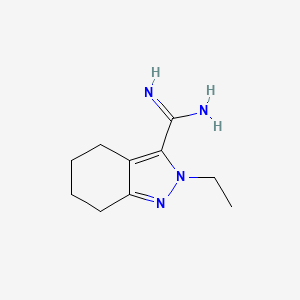

![3-(Aminomethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479716.png)

![2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479718.png)

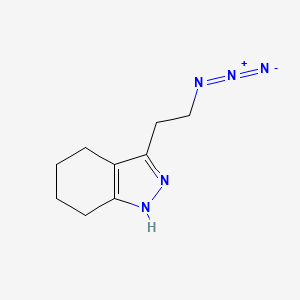

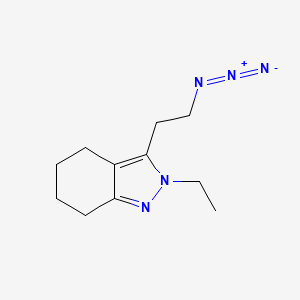

![3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479726.png)

![2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1479728.png)